1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-acetylpiperazine group and a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl moiety.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-12-18-17(14-4-3-11-23-14)15(24-12)5-6-16(22)20-9-7-19(8-10-20)13(2)21/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVZRGVWLCGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone.
Formation of the Piperazine Ring: The piperazine ring can be introduced through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Rings: The thiazole and piperazine rings are then coupled through a multi-step process involving the formation of intermediate compounds.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with halogen atoms or other substituents replacing hydrogen atoms.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Arylpiperazine and Thiazole/Thiophene Moieties
Compound 12l ()
- Structure: 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile.
- Key Differences : Replaces the propan-1-one backbone with a pyrimidine-carbonitrile core. Retains the acetylpiperazine and methylthiazole groups but lacks the thiophene substituent.
- Properties : Melting point = 226–228°C, purity = 98%. Likely targets CDK9 due to pyrimidine scaffold .
Compound 7e ()
- Structure : 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one.
- Key Differences : Replaces thiophene-thiazole with benzo[b]thiophene and substitutes acetylpiperazine with pyridinylpiperazine.
- Properties : Exhibits micromolar affinity for 5-HT1A receptors (Ki = 2.30 μM), highlighting the role of arylpiperazine in CNS targeting .
Compound 21 ()
- Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one.
- Key Differences : Replaces thiophene-thiazole with a thiophene-thioether group and substitutes acetylpiperazine with a chlorotrifluoromethylpyridinylpiperazine.
Analogues with Thiazole-Thiophene Hybrids
Compound IIb ()
- Structure : 1-(5-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one.
- Key Differences : Retains the propan-1-one and thiophene groups but replaces thiazole with a dihydropyrazole core.
- Properties: Evaluated for antitumor activity (HEPG-2, HCT-116), indicating the therapeutic relevance of thiophene-propanone hybrids .
Compound 30b ()
- Structure : 1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)phenyl)propan-1-one.
- Key Differences: Extends the thiophene-thiazole system with a p-tolyl group and substitutes acetylpiperazine with a phenyl-propanone.
- Properties : Synthesized via Pd-catalyzed C–H activation (73% yield), emphasizing stability of thiophene-thiazole motifs .
Biological Activity
1-(4-Acetylpiperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one, a compound characterized by its unique structural elements including a piperazine ring and thiazole-thiophene moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The presence of both thiophene and thiazole rings contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S2 |
| Molecular Weight | 357.50 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating significant potential in several areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazole and thiophene derivatives. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant (MDR) pathogens. One study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
Antitumor Activity
Research into the antitumor potential of thiophene-containing compounds has revealed promising results. A series of synthesized derivatives were tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing significant cytotoxic effects compared to standard treatments like cisplatin . The mechanism often involves the inhibition of key enzymes associated with tumor growth.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit critical pathways involved in cell proliferation or microbial resistance, leading to its observed biological effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted by Mohamed et al. evaluated a series of thiazole-thiophene derivatives, including those similar to our compound, for their antimicrobial properties. They found that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial in treating chronic infections .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiophene derivatives against human cancer cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell viability, suggesting their potential as lead compounds for further development in cancer therapy .
Research Findings Summary
The following table summarizes key findings from recent research on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
